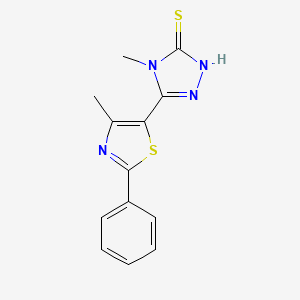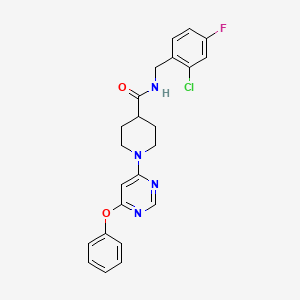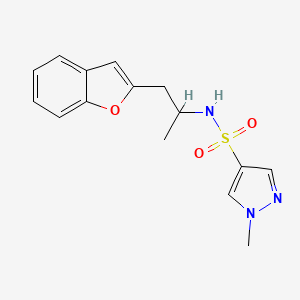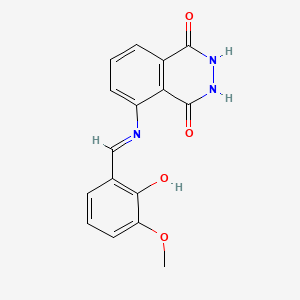![molecular formula C9H13NOS B2940543 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247900-44-2](/img/structure/B2940543.png)
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, also known as MPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPT is a thiazole derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is not fully understood, but it has been proposed that it may act by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death. In addition, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Biochemical and Physiological Effects:
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been shown to have a wide range of biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. In addition, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one in lab experiments is its high purity level, which allows for accurate and reproducible results. In addition, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for the study of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one, including the development of new drugs based on its structure, the synthesis of new materials with unique properties, and the exploration of its potential applications in analytical chemistry. In addition, further studies are needed to fully understand the mechanism of action of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one and its biochemical and physiological effects.
Méthodes De Synthèse
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one can be synthesized through different methods, including the reaction of 4-methyl-2-(propan-2-yl)thiazol-5-amine with ethyl acetoacetate in the presence of acetic acid, or the reaction of 4-methyl-2-(propan-2-yl)thiazol-5-amine with 2-bromoacetophenone in the presence of potassium carbonate. These methods have been optimized to obtain high yields of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one with purity levels suitable for scientific research.
Applications De Recherche Scientifique
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. In material science, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has been used as a reagent for the detection of various analytes, including metal ions and amino acids.
Propriétés
IUPAC Name |
1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEMIHCXMCFTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)


![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)



![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)
![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)
